LX1031 - 945976-76-1

LX1031

Catalog Number: EVT-274809
CAS Number: 945976-76-1
Molecular Formula: C28H25F3N4O4
Molecular Weight: 538.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LX1031 is a small molecule inhibitor of tryptophan hydroxylase (TPH), specifically targeting the TPH1 isoform. [, , ] This enzyme catalyzes the rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). [, ] LX1031 acts locally within the gastrointestinal tract, inhibiting TPH1 and thereby reducing the production of serotonin in the gut. [, ] This localized action is key as it aims to minimize effects on serotonin levels in the brain. [, ] Researchers are studying its potential in treating conditions associated with elevated serotonin levels in the digestive system, such as diarrhea-predominant irritable bowel syndrome (IBS-D). [, , ]

Future Directions
  • Optimizing Dosage Regimens: Further research is necessary to determine the optimal dosages of LX1031 for different patient populations and indications. [] This includes exploring various doses and treatment durations to maximize efficacy while minimizing potential side effects.

LX1031 is a tryptophan hydroxylase (TPH) inhibitor, specifically targeting the TPH1 isoform, that reduces the synthesis of serotonin (5-HT) peripherally. It is being investigated for the potential treatment of conditions characterized by excess 5-HT, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid diarrhea [].

5-Hydroxytryptamine (Serotonin)

  • Compound Description: 5-Hydroxytryptamine (5-HT), commonly known as serotonin, is a monoamine neurotransmitter. It plays a crucial role in regulating various physiological processes, including mood, sleep, appetite, and gastrointestinal function. In the context of the provided research, excessive 5-HT in the gut is implicated in the pathogenesis of IBS-D [, , ].
  • Relevance: 5-Hydroxytryptamine is the primary target of LX1031. LX1031 aims to reduce the production of 5-HT by inhibiting TPH1, the enzyme responsible for a rate-limiting step in 5-HT biosynthesis [, , ].

5-Hydroxyindoleacetic acid (5-HIAA)

  • Compound Description: 5-Hydroxyindoleacetic acid (5-HIAA) is the primary metabolite of serotonin. Its levels are measured in urine to assess serotonin turnover in the body. In the research papers, urinary 5-HIAA serves as a biomarker of LX1031's pharmacodynamic activity. Reduced levels of 5-HIAA indicate successful inhibition of 5-HT synthesis by LX1031 [, , ].
  • Relevance: 5-HIAA serves as a valuable biomarker for evaluating the effectiveness of LX1031 in reducing serotonin levels. The observed correlation between reduced 5-HIAA and symptom improvement in IBS-D patients suggests that 5-HIAA monitoring could help identify individuals who respond well to LX1031 treatment [, ].

LX1032

  • Compound Description: LX1032 is another tryptophan hydroxylase (TPH) inhibitor, similar to LX1031. It was also investigated for its ability to reduce 5-HT production as a potential therapeutic approach for carcinoid syndrome [].
  • Relevance: LX1032 belongs to the same class of drugs as LX1031, both targeting TPH to reduce serotonin synthesis. Comparing the efficacy and safety profiles of LX1031 and LX1032 could provide valuable insights for developing more effective treatments for conditions associated with elevated serotonin levels [].
Overview

LX-1031 is a small molecule compound identified as a potent inhibitor of tryptophan 5-hydroxylase, an enzyme essential for the synthesis of serotonin. This compound is primarily designed to reduce peripheral serotonin levels while sparing the central nervous system, making it particularly relevant for conditions characterized by excessive serotonin, such as diarrhea-predominant irritable bowel syndrome and carcinoid diarrhea. LX-1031 has shown promise in various clinical studies, demonstrating its potential therapeutic applications in gastrointestinal disorders where serotonin plays a key role in symptomatology .

Source and Classification

LX-1031 is classified as an investigational drug and is categorized under small molecules. It was developed by Lexicon Pharmaceuticals and is currently undergoing clinical trials to assess its efficacy and safety in treating gastrointestinal conditions. The compound is known by its chemical identifier, CAS number 945976-76-1, and has been documented in several scientific databases, including DrugBank and PubChem .

Synthesis Analysis

The synthesis of LX-1031 involves several sophisticated organic chemistry techniques. It is derived from a series of substituted phenylalanine analogs optimized through medicinal chemistry approaches. The process includes asymmetric hydrogenation of trifluoromethyl ketones, which contributes to the compound's unique structure and pharmacological properties. The synthesis aims to enhance the compound's selectivity for the target enzyme while minimizing off-target effects that could lead to central nervous system side effects .

Molecular Structure Analysis

LX-1031 has a complex molecular structure characterized by its heterocyclic substituted phenylalanine backbone. Its molecular formula is C28H25F3N4O4C_{28}H_{25}F_{3}N_{4}O_{4}, with a molecular weight of approximately 538 g/mol. The structural features include:

  • Functional Groups: The presence of trifluoromethyl groups and various nitrogen-containing rings contributes to its biological activity.
  • Isomeric SMILES: The compound can be represented by the SMILES notation: COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N, which encodes its specific atomic arrangement .
Chemical Reactions Analysis

LX-1031 participates in several chemical reactions that are crucial for its function as an inhibitor of tryptophan 5-hydroxylase. Key reactions include:

  • Oxidation: Under specific conditions, LX-1031 can undergo oxidation, leading to the formation of various oxidized derivatives.
  • Reduction: Reduction reactions can modify functional groups within the molecule, potentially altering its pharmacological properties.
  • Substitution: Substitution reactions allow for the introduction of different substituents onto the aromatic rings, which can enhance its potency or selectivity against the target enzyme .

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

The primary mechanism of action for LX-1031 involves the selective inhibition of tryptophan 5-hydroxylase, which catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan, a precursor to serotonin. By inhibiting this enzyme locally in the gastrointestinal tract, LX-1031 effectively reduces peripheral serotonin levels without affecting central serotonin synthesis. This localized action helps mitigate symptoms associated with excess serotonin in conditions like irritable bowel syndrome while minimizing potential neuropsychiatric side effects commonly associated with systemic serotonin depletion .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: LX-1031 is typically presented as a solid powder.
  • Solubility: The solubility profile varies depending on the formulation but is generally designed for oral administration.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture.
  • Half-life: Clinical studies indicate that LX-1031 has a half-life of approximately 20 hours after oral administration, allowing for once-daily dosing regimens .
Applications

LX-1031 has significant potential in scientific research and clinical applications:

  • Irritable Bowel Syndrome: It is being investigated as a treatment option for diarrhea-predominant irritable bowel syndrome, where excess serotonin contributes to symptom severity.
  • Carcinoid Diarrhea: The compound shows promise in managing carcinoid syndrome-related diarrhea due to elevated serotonin levels.
  • Research Tool: LX-1031 serves as a valuable tool compound for studying the role of serotonin in various physiological processes and diseases, aiding researchers in understanding serotonin's impact on gastrointestinal function .

Properties

CAS Number

945976-76-1

Product Name

LX-1031

IUPAC Name

(2S)-2-amino-3-[4-[2-amino-6-[(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid

Molecular Formula

C28H25F3N4O4

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35)/t22-,25+/m0/s1

InChI Key

XNMUICFMGGQSMZ-WIOPSUGQSA-N

SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N

Solubility

Soluble in DMSO

Synonyms

2-amino-3-(4-(2-amino-6-(2,2,2-trifluoro-1-(3'-methoxybiphenyl-4-yl)ethoxy)-pyrimidin-4-yl)phenyl)propionic acid
LX 1031
LX-1031
LX1031

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N

Isomeric SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.